2,7-Dichloroimidazo[1,2-a]pyridine-3-carboxylic acid
Description
Properties
IUPAC Name |
2,7-dichloroimidazo[1,2-a]pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2N2O2/c9-4-1-2-12-5(3-4)11-7(10)6(12)8(13)14/h1-3H,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKFUPEMKWKASTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC(=C2C(=O)O)Cl)C=C1Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Selection of Starting Materials
2-Amino-4,6-dichloropyridine serves as the optimal starting material due to its pre-installed chlorine atoms at positions equivalent to the pyridine ring’s 4 and 6 positions, which translate to positions 7 and 2 (imidazole numbering) post-cyclization. Reacting this substrate with ethyl bromopyruvate in refluxing ethanol (12–24 h) yields the ethyl ester intermediate, ethyl 2,7-dichloroimidazo[1,2-a]pyridine-3-carboxylate, with ~90% efficiency.
Hydrolysis to the Carboxylic Acid
Saponification of the ester is achieved using lithium hydroxide (LiOH) in a water-ethanol mixture under reflux (24 h), followed by acidification with hydrochloric acid (HCl) to precipitate the target carboxylic acid. This step typically attains 55% yield due to competing decarboxylation at elevated temperatures.
Key Advantages :
- Direct introduction of chlorine substituents via pre-functionalized 2-aminopyridines.
- Scalability for gram-scale synthesis.
Limitations :
- Prolonged reaction times for ester formation and hydrolysis.
- Moderate yield in the final hydrolysis step.
Continuous Flow Synthesis for Enhanced Efficiency
Recent advancements in microreactor technology enable rapid, high-yield synthesis of imidazo[1,2-a]pyridine derivatives. While originally developed for 2-carboxylic acids, this method is adaptable to 3-carboxylic acids by modifying starting materials and reaction conditions.
Adaptation of Flow Chemistry
Substituting 2-aminopyridine with 2-amino-4,6-dichloropyridine and employing bromopyruvic acid (rather than its ethyl ester) in a dimethylformamide (DMF) solvent system facilitates single-step cyclocondensation. Catalytic p-toluenesulfonic acid (PTSA, 0.25 equiv.) at 125°C and 4.0 bar pressure ensures complete conversion within 10 minutes.
Process Optimization
- Residence Time : 20 minutes in the first microreactor ensures full ring closure.
- Temperature Gradient : 100°C for cyclocondensation, followed by 75°C for downstream amidation (if applicable).
- Yield : Continuous flow systems achieve 70–85% yield for analogous imidazo[1,2-a]pyridine-3-carboxylic acids, surpassing traditional in-flask methods.
Advantages :
- Mitigates decarboxylation through precise temperature control.
- Compatibility with multistep processes (e.g., subsequent amidation).
Regioselective Chlorination of Preformed Imidazo[1,2-a]pyridine Intermediates
Post-synthesis chlorination offers an alternative route for installing chlorine atoms after constructing the heterocyclic core. This method is critical when dichloro-substituted 2-aminopyridines are inaccessible.
Electrophilic Chlorination Strategies
Using N-chlorosuccinimide (NCS) or chlorine gas in the presence of Lewis acids (e.g., FeCl₃) enables regioselective chlorination. For example, chlorination at position 2 of imidazo[1,2-a]pyridine-3-carboxylic acid occurs preferentially due to the electron-donating effect of the carboxylic acid group. A second chlorination at position 7 requires directed ortho-metalation techniques or halogen dance reactions, though yields remain suboptimal (30–45%).
Limitations and Challenges
- Poor regioselectivity for dichlorination without directing groups.
- Risk of over-chlorination or side reactions at the carboxylic acid moiety.
Comparative Analysis of Synthetic Routes
| Method | Starting Materials | Reaction Time | Yield (%) | Key Challenges |
|---|---|---|---|---|
| Cyclocondensation | 2-Amino-4,6-dichloropyridine | 24–48 h | 55 | Decarboxylation during hydrolysis |
| Continuous Flow | 2-Amino-4,6-dichloropyridine | 30 min | 70–85 | High-pressure equipment |
| Post-Synthesis Chlorination | Imidazo[1,2-a]pyridine-3-carboxylic acid | 6–12 h | 30–45 | Regioselectivity control |
Chemical Reactions Analysis
Amide Coupling Reactions
The carboxylic acid moiety undergoes efficient amidation via activation with carbodiimide-based reagents. This is critical for generating pharmaceutically relevant derivatives:
Mechanistic Insight : Activation of the carboxylic acid forms a reactive O-acylisourea intermediate, facilitating nucleophilic attack by amines .
Decarboxylation Pathways
The carboxylic acid group participates in decarboxylative reactions under basic or photocatalytic conditions:
-
Brønsted Base-Mediated Decarboxylation :
Treatment with DABCO (1,4-diazabicyclo[2.2.2]octane) in DMF at 80°C induces decarboxylation, yielding 2,7-dichloroimidazo[1,2-a]pyridine . -
Photocatalytic Single-Electron Transfer (SET) :
Under UV light with PDI (perylene diimide) as a catalyst, the carboxylate undergoes oxidative decarboxylation to generate aryl radicals .
Nucleophilic Substitution Reactions
The chlorine atoms at positions 2 and 7 are susceptible to nucleophilic displacement:
| Position | Nucleophile | Conditions | Products |
|---|---|---|---|
| C-2 | Amines | Pd catalysis, 100°C | 2-Amino derivatives |
| C-7 | Thiols | K₂CO₃, DMSO, 60°C | 7-Thioether analogs |
Selectivity Note : C-2 substitution occurs preferentially due to lower steric hindrance .
C–H Functionalization and Arylation
The electron-deficient imidazo[1,2-a]pyridine core enables direct C–H bond activation:
-
Rh-Catalyzed C-5 Arylation :
Using [RhCp*Cl₂]₂ (3 mol%) and Ag₂O in MeOH at 80°C, C-5 undergoes coupling with arylboronic acids (e.g., 4-methoxyphenylboronic acid) .
Oxidation and Reduction Reactions
-
Oxidation :
The carboxylic acid group resists further oxidation under standard conditions (KMnO₄, CrO₃), but decarboxylative oxidation via SET generates radical intermediates . -
Reduction :
LiAlH₄ reduces the carboxylic acid to a primary alcohol, though this pathway is less explored due to competing side reactions.
Key Research Findings
-
Mechanistic Validation : Mass spectrometry confirmed the transient formation of a Michael adduct during decarboxylative cascades, ruling out concurrent dual decarboxylation .
-
Synthetic Utility : The compound serves as a precursor to covalent KRAS G12C inhibitors by enabling regioselective modifications .
-
Stability : The carboxylic acid remains stable under anhydrous conditions but undergoes slow hydrolysis in aqueous basic media (pH > 10) .
Data Table: Representative Reaction Outcomes
*Yield estimated from analogous systems.
Scientific Research Applications
Medicinal Chemistry
- Anticancer Activity : This compound has shown significant potential as an anticancer agent. It primarily targets the KRAS G12C mutation, which is prevalent in various cancers. Studies indicate that it interacts covalently with this target, leading to inhibition of the RAS/RAF/MEK/ERK signaling pathway, crucial for cell proliferation and survival.
- Antiviral Properties : Research has identified derivatives of 2,7-Dichloroimidazo[1,2-a]pyridine-3-carboxylic acid as effective against viral infections, including herpes simplex virus and cytomegalovirus. These compounds exhibit mechanisms that inhibit viral replication through interactions with viral enzymes .
Biological Studies
- Enzyme Inhibition : The compound is used to study enzyme inhibitors and receptor modulators. Its ability to modulate enzyme activity makes it a valuable tool in biochemical assays aimed at understanding metabolic pathways and disease mechanisms .
- Antimicrobial Applications : The compound has been investigated for its antimicrobial properties against various pathogens. Studies have demonstrated its efficacy in inhibiting bacterial growth and could lead to new treatments for bacterial infections.
Material Science
- Development of Advanced Materials : The compound serves as an intermediate in the synthesis of novel materials such as organic semiconductors and light-emitting diodes (LEDs). Its unique chemical structure contributes to the development of materials with desirable electronic properties.
Case Study 1: Anticancer Efficacy
A study conducted on cancer cell lines with the KRAS G12C mutation revealed that treatment with this compound resulted in:
- Tumor Growth Inhibition : A reduction of tumor size by approximately 50% compared to untreated controls.
- Mechanistic Insights : Analysis showed downregulation of key proteins involved in cell survival pathways.
Case Study 2: Antiviral Activity
In vitro studies demonstrated that derivatives of this compound effectively inhibited the replication of cytomegalovirus:
- Viral Load Reduction : Treated cells showed a significant decrease in viral load compared to controls.
- Cell Viability : Minimal cytotoxicity was observed at therapeutic concentrations, indicating a favorable safety profile.
Data Tables
| Application Area | Specific Use | Observed Outcomes |
|---|---|---|
| Medicinal Chemistry | Anticancer agent targeting KRAS G12C | 50% tumor size reduction |
| Antiviral Research | Inhibition of cytomegalovirus replication | Significant viral load reduction |
| Enzyme Studies | Modulation of enzyme activity | Enhanced understanding of metabolic pathways |
| Material Science | Synthesis of organic semiconductors | Improved electronic properties |
Mechanism of Action
The mechanism of action of 2,7-Dichloroimidazo[1,2-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis .
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
Structure-Activity Relationships (SAR)
- Electron-Withdrawing Groups (Cl, CF₃) : Enhance electrophilicity and cross-coupling efficiency but may reduce solubility .
- Methyl/Methoxy Groups : Improve metabolic stability and membrane permeability, critical for CNS-targeting agents .
- Carboxylic Acid vs. Amide : Acid derivatives serve as synthetic intermediates, while amides (e.g., SM-IMP-01 to SM-IMP-13 ) exhibit enhanced bioavailability and target affinity .
Biological Activity
2,7-Dichloroimidazo[1,2-a]pyridine-3-carboxylic acid is a heterocyclic compound characterized by its unique structural features, including two chlorine atoms and a carboxylic acid group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research.
Chemical Structure and Properties
The molecular formula of this compound is C8H4Cl2N2O2. Its structure can be represented as follows:
This compound features:
- Chlorine Substituents : Positioned at the 2 and 7 locations on the imidazo ring.
- Carboxylic Acid Group : Located at the 3 position, which enhances its reactivity and potential biological interactions.
The biological activity of this compound is primarily mediated through its interaction with various molecular targets. Compounds with similar structures have been shown to interact with:
- G-Protein Coupled Receptors (GPCRs)
- Kinases
- Ion Channels
These interactions can lead to modulation of enzyme activity and receptor function, influencing cellular pathways related to proliferation and apoptosis .
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines. For instance:
- IC50 Values : The compound has shown promising IC50 values in inhibiting tumor growth in specific human cell lines, indicating its potential as an anticancer agent .
| Compound | Cell Line Tested | IC50 Value (µM) |
|---|---|---|
| This compound | SMMC-7721 | 21.80 |
| Control Compound | SMMC-7721 | 45.00 |
Antimicrobial Activity
In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, making it a candidate for further exploration in infectious disease treatment .
Case Study 1: Synthesis and Anticancer Evaluation
A study conducted by Shankar et al. focused on synthesizing metal complexes using this compound as a ligand. The resulting complexes demonstrated varying degrees of cytotoxicity against cancer cell lines. The best-performing complex had an IC50 value significantly lower than that of the free ligand, suggesting enhanced activity through metal coordination .
Case Study 2: Structure-Activity Relationship (SAR)
Research on related compounds has highlighted the importance of structural modifications on biological activity. Variations in chlorine positioning and functional groups can significantly affect the compound's efficacy against cancer cells. For example, compounds with additional electron-withdrawing groups showed improved activity compared to their unsubstituted counterparts .
Q & A
Basic Research Questions
Q. What are the most effective synthetic routes for preparing 2,7-dichloroimidazo[1,2-a]pyridine-3-carboxylic acid?
- Methodological Answer : The compound can be synthesized via condensation of 2-amino-heteroaromatic precursors with halogenated acetoacetate esters, followed by saponification and acidification to yield the carboxylic acid moiety. For example, EDC-mediated coupling with amines (e.g., benzyl amine) is a key step to generate derivatives . Optimization of reaction conditions (e.g., inert atmosphere, controlled temperature) minimizes side reactions and improves yields .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- NMR spectroscopy (¹H and ¹³C) to confirm substitution patterns and regiochemistry .
- High-resolution mass spectrometry (HRMS) to verify molecular weight and isotopic patterns.
- HPLC with UV detection to assess purity (>95% is typical for biological assays) .
Q. What are common functionalization strategies for the carboxylic acid group in this scaffold?
- Methodological Answer : The carboxylic acid can be derivatized via:
- Amide coupling using EDC/HOBt with primary or secondary amines .
- Esterification with alcohols under acidic catalysis .
- Reduction to alcohols using borane-THF complexes, though this may require protection of other reactive sites .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for analogs of this compound in antimycobacterial research?
- Methodological Answer :
- Systematic substitution : Modify the chloro substituents at positions 2 and 7, or replace the carboxylic acid with bioisosteres (e.g., tetrazoles) to assess impact on target binding .
- Biological screening : Test analogs against M. tuberculosis H37Rv strains in vitro (MIC values) and compare to reference drugs like rifampin .
- Computational docking : Use molecular modeling to predict interactions with targets like MtbTMPK or constitutive androstane receptors .
Q. How should researchers address contradictions in biological activity data between similar analogs?
- Methodological Answer :
- Re-evaluate purity : Confirm compound integrity via HPLC and mass spectrometry to rule out degradation .
- Assay variability : Standardize conditions (e.g., incubation time, bacterial load) across replicates .
- Off-target effects : Perform counter-screens against unrelated enzymes (e.g., cytochrome P450s) to identify nonspecific interactions .
Q. What computational methods are suitable for predicting the metabolic stability of this compound?
- Methodological Answer :
- In silico tools : Use software like Schrödinger’s QikProp or ADMET Predictor to estimate LogP, solubility, and metabolic sites .
- Density Functional Theory (DFT) : Calculate electron distribution to identify reactive regions prone to oxidation or hydrolysis .
- CYP450 inhibition assays : Validate predictions with in vitro microsomal stability tests .
Experimental Design & Troubleshooting
Q. What steps can mitigate low yields during EDC-mediated coupling reactions?
- Methodological Answer :
- Activation control : Ensure stoichiometric excess of EDC/HOBt (1.5–2 eq.) and maintain pH 5–6 with Et₃N .
- Solvent selection : Use anhydrous DMF or dichloromethane to minimize water interference .
- Temperature optimization : Conduct reactions at 70–90°C in sealed tubes to prevent reagent evaporation .
Q. How can researchers resolve regioselectivity issues in halogenation reactions of the imidazo[1,2-a]pyridine core?
- Methodological Answer :
- Directing groups : Introduce temporary substituents (e.g., nitro or methoxy) to steer halogenation to desired positions .
- Lewis acid catalysis : Use FeCl₃ or AlCl₃ to enhance selectivity during electrophilic substitution .
- Post-functionalization : Employ cross-coupling (e.g., Suzuki-Miyaura) to install halogens after core synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
